![molecular formula C14H23NO3 B1470103 (2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol CAS No. 1786649-50-0](/img/structure/B1470103.png)
(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol
Übersicht
Beschreibung
(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol , also known as DMB-MeBu , is a chiral organic compound. Its chemical structure comprises a tertiary amine group, a secondary alcohol, and a substituted benzyl moiety. The compound exhibits interesting pharmacological properties and has been studied for its potential therapeutic applications.
Synthesis Analysis
The synthesis of DMB-MeBu involves several steps, including the protection of the amine group, alkylation, and deprotection. Researchers have explored various synthetic routes to access this compound, aiming for high yields and enantiopurity. Notably, asymmetric synthesis methods have been employed to obtain the desired stereochemistry.
Molecular Structure Analysis
The molecular formula of DMB-MeBu is C~13~H~21~NO~3~ . Its three-dimensional structure reveals the spatial arrangement of functional groups. The chiral center at the second carbon (2S) contributes to its enantiomeric purity. The presence of the methoxy groups on the benzyl ring influences its solubility and reactivity.
Chemical Reactions Analysis
DMB-MeBu participates in various chemical reactions, including nucleophilic substitutions, acid-base reactions, and oxidation. Its alcohol functionality can undergo esterification or etherification. Researchers have investigated its reactivity with electrophiles and nucleophiles to develop novel derivatives.
Physical And Chemical Properties Analysis
- Melting Point : DMB-MeBu typically melts at a specific temperature range.
- Solubility : It exhibits solubility in polar organic solvents due to its hydrophilic and lipophilic features.
- Stability : DMB-MeBu is stable under certain conditions but may degrade in the presence of strong acids or bases.
- Optical Rotation : The enantiomeric excess can be determined by measuring its optical rotation.
Safety And Hazards
- Toxicity : Limited toxicity data are available. Researchers must assess its safety profile.
- Handling Precautions : Proper protective equipment should be used during synthesis and handling.
- Environmental Impact : Consider its environmental fate and potential ecological effects.
Zukünftige Richtungen
Future research should focus on:
- Biological Activity : Investigate DMB-MeBu’s potential as a drug candidate.
- Structure-Activity Relationships : Explore derivatives for improved efficacy.
- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.
- Clinical Trials : Evaluate its therapeutic applications in vivo.
Eigenschaften
IUPAC Name |
(2S)-2-[(2,4-dimethoxyphenyl)methylamino]-3-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-10(2)13(9-16)15-8-11-5-6-12(17-3)7-14(11)18-4/h5-7,10,13,15-16H,8-9H2,1-4H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBDMUNVVNBWSJ-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NCC1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NCC1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



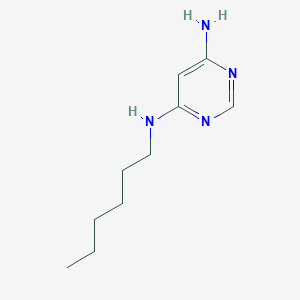
![1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470022.png)
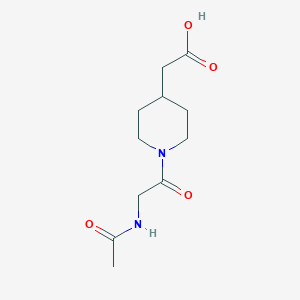
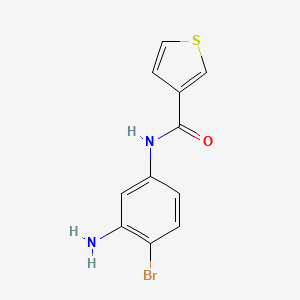
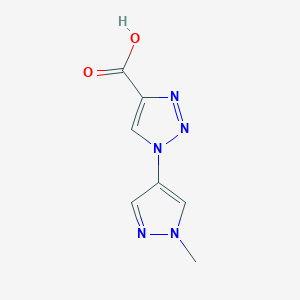
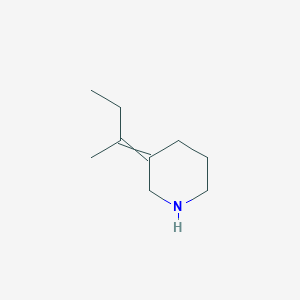
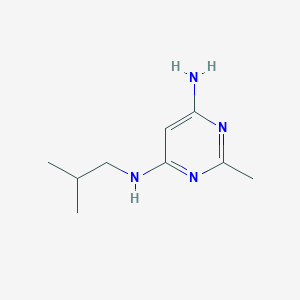
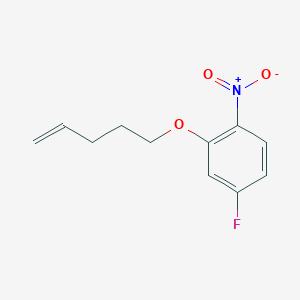

![1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470036.png)
![1-[(2-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470038.png)
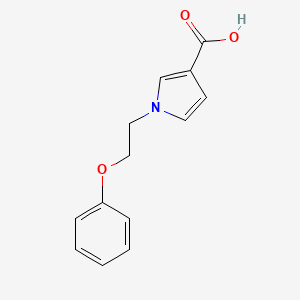
![1-[(tert-butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470041.png)
![1-[(2-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470042.png)